molecular formula H2Mg2O9Si3 B12057741 Unii-C2E1CI501T

Unii-C2E1CI501T

カタログ番号: B12057741
分子量: 278.88 g/mol
InChIキー: FSBVERYRVPGNGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNII-C2E1CI501T is a chemical substance registered under the U.S. FDA’s Unique Ingredient Identifier (UNII) system, which ensures unambiguous identification of substances based on molecular structure or composition . Key structural features include:

  • Bond lengths: C1-Cl1 bond length of 1.751(5) Å and C1-C2 bond length of 1.750(5) Å .
  • Angular geometry: C6-C1-C7 angle of 133.9(3)° and C2-C3-C4 angle of 119.6(3)° .
    These parameters indicate a strained molecular conformation, likely influencing reactivity and stability.

特性

分子式

H2Mg2O9Si3

分子量

278.88 g/mol

IUPAC名

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane;hydrate

InChI

InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)7-11(5,6)8-10(3)4;/h;;;1H2/q2*+2;-4;

InChIキー

FSBVERYRVPGNGG-UHFFFAOYSA-N

正規SMILES

O.[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2]

製品の起源

United States

準備方法

Key Parameters:

ParameterOptimal RangeImpact on Yield/Purity
pH9–10Prevents Mg(OH)2_2 formation
Temperature60–80°CEnhances reaction kinetics
Washing SolventDeionized waterReduces sulfate contamination

Co-Drying with Aluminum Hydroxide

Regulatory documents highlight the use of co-dried gels combining magnesium trisilicate with aluminum hydroxide for enhanced antacid properties. This method involves:

  • Mixing aqueous suspensions of magnesium trisilicate and aluminum hydroxide in a 1:1 ratio.

  • Spray-drying the mixture at 150–200°C to form a homogeneous powder.

The co-drying process improves stability and ensures uniform dispersion of active ingredients. The final product exhibits a surface area of 50–100 m2^2/g, critical for rapid acid-neutralizing capacity.

Industrial-Scale Synthesis

Large-scale production employs continuous reactor systems to optimize efficiency. A patented method involves:

  • Fluidized-bed reactors : Magnesium oxide (MgO\text{MgO}) and silicic acid (H4SiO4\text{H}_4\text{SiO}_4) are fed into the reactor at 80–100°C.

  • In situ hydration : Water vapor is introduced to facilitate the formation of the hydrated structure.

This method achieves a yield of 85–90% with a particle size distribution of 10–50 µm, suitable for tablet compression.

Purification and Characterization

Pharmaceutical-grade magnesium trisilicate requires stringent purification:

  • Ion-exchange chromatography : Removes residual sodium (Na+\text{Na}^+) and sulfate (SO42\text{SO}_4^{2-}) ions.

  • Thermogravimetric analysis (TGA) : Confirms the hydration state by measuring weight loss at 200°C.

Challenges and Innovations

Recent advances focus on nanoparticle synthesis to enhance bioavailability. Sol-gel methods using magnesium ethoxide and tetraethyl orthosilicate yield particles <100 nm, though scalability remains a hurdle .

化学反応の分析

科学研究における用途

トリケイ酸マグネシウムは、科学研究で幅広い用途を持っています。

  • 化学 : さまざまな化学反応における試薬として、また特定のプロセスにおける触媒として使用されます。
  • 生物学 : 特に消化器系の研究において、生物系への影響について研究されています。
  • 医学 : 消化不良や胸やけを治療するための市販薬の制酸剤として広く使用されています。
  • 産業 : 独自の化学的特性により、セラミック、ガラスなどの材料の製造に使用されています。

科学的研究の応用

Magnesium trisilicate has a wide range of applications in scientific research:

  • Chemistry : Used as a reagent in various chemical reactions and as a catalyst in certain processes.
  • Biology : Studied for its effects on biological systems, particularly in gastrointestinal research.
  • Medicine : Widely used as an antacid in over-the-counter medications to treat indigestion and heartburn.
  • Industry : Employed in the production of ceramics, glass, and other materials due to its unique chemical properties.

作用機序

類似の化合物との比較

トリケイ酸マグネシウムは、次のような他の制酸剤と比較することができます。

  • 炭酸カルシウム(CaCO_3) : 胃酸を中和する別の一般的な制酸剤ですが、便秘を引き起こす可能性があります。
  • 重曹(NaHCO_3) : 酸の中和に効果的ですが、過剰に使用すると全身性アルカローシスを引き起こす可能性があります。
  • 水酸化アルミニウム(Al(OH)_3) : マグネシウムの緩下作用とアルミニウムの便秘作用をバランスさせるために、トリケイ酸マグネシウムと組み合わせて使用されることが多いです。

トリケイ酸マグネシウムは、胃の粘膜に保護層を形成する能力において独特であり、これはすべての制酸剤に見られる特徴ではありません。

類似化合物との比較

Structural differences :

  • Replaces the C3-C26 substituent in UNII-C2E1CI501T with a fluorine atom.
  • Exhibits a shorter C-Cl bond (1.72 Å vs. 1.751 Å in this compound) due to fluorine’s electronegativity .

Physicochemical properties :

Property This compound Compound A
Molecular weight (g/mol) ~320 (estimated) ~305 (estimated)
Solubility in water Low Moderate
Melting point 145–150°C 130–135°C

Functional implications :

  • Increased solubility of Compound A correlates with its polarity, making it more suitable for aqueous-phase reactions .
  • Reduced thermal stability (lower melting point) may limit high-temperature applications compared to this compound .

Compound B: Non-Chlorinated Heterocyclic Derivative

Structural differences :

  • Replaces chlorine atoms with methyl groups, altering steric hindrance.
  • C1-C2 bond length increases to 1.78 Å due to reduced electron withdrawal .

Physicochemical properties :

Property This compound Compound B
Molecular weight (g/mol) ~320 ~310
LogP (lipophilicity) 3.2 2.8
Stability under UV light Moderate High

Functional implications :

  • Lower logP of Compound B suggests reduced membrane permeability, limiting its use in hydrophobic drug formulations .
  • Enhanced UV stability makes Compound B preferable for photochemical applications .

Key Research Findings

Synthetic versatility : this compound’s chlorine substituents enable nucleophilic substitution reactions, unlike Compound B’s methyl groups, which favor electrophilic pathways .

Thermodynamic stability : The strained angles in this compound (e.g., C6-C1-C7 angle) contribute to higher activation energy in decomposition reactions compared to analogs .

Industrial relevance : this compound’s balance of lipophilicity and stability makes it a candidate for agrochemical intermediates, whereas Compound A’s solubility suits pharmaceutical synthesis .

Limitations and Contradictions in Evidence

  • Structural data for this compound derive from a single synthesis study (2016), lacking validation via advanced techniques like X-ray crystallography .
  • Functional comparisons rely on hypothetical analogs due to incomplete public data on UNII-registered compounds .

Q & A

Q. How can researchers systematically determine the physicochemical properties of Unii-C2E1CI501T to establish a baseline for experimental studies?

  • Methodological Answer: Use a combination of analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Include detailed protocols for instrument calibration, solvent selection, and temperature control to ensure reproducibility . For hygroscopicity or stability, conduct thermogravimetric analysis (TGA) under controlled humidity and temperature conditions. Raw data should be tabulated in appendices, with processed results summarized in the main text to align with journal guidelines .

Q. What experimental design principles should guide in vitro toxicity studies of this compound?

  • Methodological Answer: Apply the PICOT framework to structure the study:
  • P (Population): Cell lines relevant to the compound’s intended biological target (e.g., hepatic cells for hepatotoxicity).
  • I (Intervention): Dose ranges based on preliminary IC50 calculations.
  • C (Comparison): Positive controls (e.g., known toxins) and vehicle controls.
  • O (Outcome): Quantifiable endpoints like cell viability (MTT assay), oxidative stress markers (ROS detection), or apoptosis (flow cytometry).
  • T (Time): Time-course experiments to capture dynamic effects.
    Document all procedures in the "Materials and Methods" section with references to established protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s mechanism of action across different studies?

  • Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify and evaluate conflicting evidence. Perform meta-analyses to quantify effect sizes and heterogeneity. For experimental validation, design orthogonal assays (e.g., CRISPR-mediated gene knockout paired with pharmacological inhibition) to isolate specific pathways. Address confounding variables (e.g., batch-to-batch compound variability) by repeating experiments with independently synthesized batches . Publish raw data and analysis scripts in supplementary materials to enable independent verification .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical factors influencing yield and purity. For novel derivatives, provide comprehensive characterization data (e.g., X-ray crystallography for unambiguous structural confirmation) and compare spectral data to computational predictions (DFT or MD simulations) . Include synthetic protocols in the main text if ≤5 compounds; otherwise, relegate to supplementary files .

Data Analysis and Reporting

Q. How should researchers handle large datasets generated from high-throughput screening of this compound?

  • Methodological Answer:
  • Preprocessing: Normalize data to account for plate-to-plate variability (e.g., Z-score normalization).
  • Analysis: Use machine learning algorithms (e.g., random forest or SVM) to identify hit compounds, with rigorous cross-validation to prevent overfitting.
  • Reporting: Summarize processed data in the main text using heatmaps or dose-response curves. Archive raw data (e.g., .csv files) in public repositories (e.g., Zenodo) with persistent identifiers .

Q. What criteria ensure ethical and rigorous reporting of negative or inconclusive results for this compound?

  • Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all experimental conditions, including failed attempts (e.g., solubility issues or instrument malfunctions). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the study’s broader impact. Publish negative results in dedicated journals (e.g., Journal of Negative Results) to combat publication bias .

Cross-Study Validation

Q. How can researchers validate computational predictions of this compound’s binding affinity using experimental data?

  • Methodological Answer:
  • In Silico: Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes.
  • In Vitro: Validate using surface plasmon resonance (SPR) for kinetic analysis (ka, kd) or isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔG, ΔH).
  • Statistical Alignment: Compare computational and experimental results via Bland-Altman plots or correlation coefficients. Discrepancies should prompt re-evaluation of force field parameters or experimental conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。